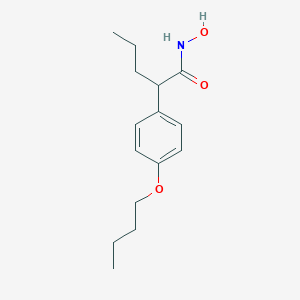
ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of hydroxamic acid and is characterized by the presence of a butoxyphenyl group and a propyl group attached to the acetohydroxamic acid core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- typically involves the reaction of 4-butoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted hydroxamic acids.
Wissenschaftliche Forschungsanwendungen
ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- involves its ability to chelate metal ions, thereby inhibiting metalloproteases. It also exhibits anti-inflammatory properties by inhibiting the activity of cyclooxygenase enzymes. The compound interacts with molecular targets such as histone deacetylases, leading to changes in gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Bufexamac: Another hydroxamic acid derivative with anti-inflammatory properties.
N-hydroxybenzamide: A simpler hydroxamic acid with similar chelating properties.
Hydroxamic acid: The parent compound with a wide range of biological activities.
Uniqueness: ACETOHYDROXAMIC ACID 2-(4-BUTOXYPHENYL)-2-PROPYL- is unique due to the presence of the butoxyphenyl and propyl groups, which enhance its lipophilicity and biological activity compared to simpler hydroxamic acids .
Eigenschaften
CAS-Nummer |
15560-25-5 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
2-(4-butoxyphenyl)-N-hydroxypentanamide |
InChI |
InChI=1S/C15H23NO3/c1-3-5-11-19-13-9-7-12(8-10-13)14(6-4-2)15(17)16-18/h7-10,14,18H,3-6,11H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
XQTREDVXSGVXPT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(CCC)C(=O)NO |
Kanonische SMILES |
CCCCOC1=CC(=C(C=C1)CC(=O)NO)CCC |
Key on ui other cas no. |
15560-25-5 |
Synonyme |
2-(p-Butoxyphenyl)valerohydroxamic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















